Epinephryl borate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

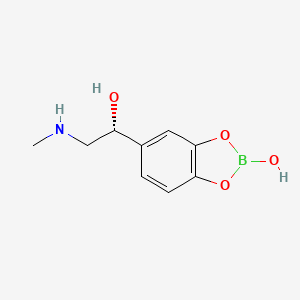

エピネフリルボレートは、エピネフリンとホウ酸の錯体化によって形成される化学化合物です。 これは主に、慢性開放隅角緑内障などの状態における眼圧上昇を軽減するために眼科用溶液で使用されます 。この化合物は、エピネフリンの所望の治療効果を維持する安定性と有効性で知られています。

2. 製法

合成経路と反応条件: エピネフリルボレートは、エピネフリンとホウ酸を反応させることによって合成されます。反応は通常、エピネフリンを水に溶解し、制御された条件下でホウ酸を添加してボレート錯体を形成することを伴います。 反応は、所望の生成物を形成するために特定のpHで行われます .

工業生産方法: 工業的な環境では、エピネフリルボレートの生産には、最終製品の均一性と品質を確保するために、高純度の試薬と制御された環境の使用が伴います。 このプロセスには、精製、結晶化、および品質管理などの手順が含まれ、医薬品基準を満たしています .

準備方法

Synthetic Routes and Reaction Conditions: Epinephryl borate is synthesized by reacting epinephrine with boric acid. The reaction typically involves dissolving epinephrine in water and adding boric acid under controlled conditions to form the borate complex. The reaction is carried out at a specific pH to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product. The process includes steps such as purification, crystallization, and quality control to meet pharmaceutical standards .

化学反応の分析

反応の種類: エピネフリルボレートは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、キノンなどの酸化生成物を形成するために酸化される可能性があります。

還元: 還元反応は、エピネフリルボレートを元の化合物であるエピネフリンに戻すことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

形成される主な生成物: これらの反応によって形成される主な生成物には、使用される反応条件や試薬に応じて、さまざまなエピネフリン誘導体とボレートエステルが含まれます .

4. 科学研究への応用

エピネフリルボレートは、以下を含む科学研究において幅広い用途があります。

化学: 有機合成における試薬として、およびエピネフリンの安定化剤として使用されます。

生物学: 細胞プロセスとシグナル伝達経路に対する影響が研究されています。

科学的研究の応用

Epinephryl borate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a stabilizing agent for epinephrine.

Biology: Studied for its effects on cellular processes and signaling pathways.

Industry: Utilized in the formulation of ophthalmic solutions and other pharmaceutical products.

作用機序

エピネフリルボレートは、目のアドレナリン受容体と相互作用することで効果を発揮します。この化合物は、房水の生成を減らし、流出を増加させることによって眼圧を下げます。 ボレート錯体は、エピネフリンの安定性とバイオアベイラビリティを高め、持続的な治療効果を保証します .

類似の化合物:

エピネフリン: さまざまな医療用途で使用される親化合物です。

ジピベフリン: 眼科で使用されるエピネフリンのプロドラッグです。

フェニレフリン: 同様の目的で使用される別のアドレナリン作動性薬剤.

独自性: エピネフリルボレートは、他の類似の化合物と比較して、眼圧を下げる際の安定性と有効性が向上しているため、独自性があります。 ボレート錯体化は、持続的な作用と副作用の軽減という点で追加の利点をもたらします .

類似化合物との比較

Epinephrine: The parent compound, used in various medical applications.

Dipivefrin: A prodrug of epinephrine, used in ophthalmology.

Phenylephrine: Another adrenergic agonist used for similar purposes.

Uniqueness: Epinephryl borate is unique due to its enhanced stability and effectiveness in reducing intraocular pressure compared to other similar compounds. The borate complexation provides additional benefits in terms of prolonged action and reduced side effects .

特性

CAS番号 |

5579-16-8 |

|---|---|

分子式 |

C9H12BNO4 |

分子量 |

209.01 g/mol |

IUPAC名 |

(1R)-1-(2-hydroxy-1,3,2-benzodioxaborol-5-yl)-2-(methylamino)ethanol |

InChI |

InChI=1S/C9H12BNO4/c1-11-5-7(12)6-2-3-8-9(4-6)15-10(13)14-8/h2-4,7,11-13H,5H2,1H3/t7-/m0/s1 |

InChIキー |

ZNMXKJDERFMXNF-ZETCQYMHSA-N |

SMILES |

B1(OC2=C(O1)C=C(C=C2)C(CNC)O)O |

異性体SMILES |

B1(OC2=C(O1)C=C(C=C2)[C@H](CNC)O)O |

正規SMILES |

B1(OC2=C(O1)C=C(C=C2)C(CNC)O)O |

外観 |

Solid powder |

Key on ui other cas no. |

5579-16-8 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Epinephryl borate; Epinephrine borate; Eppy/N; l-Epinephrinyl borate; l-Adrenaline borate; EINECS 226-961-8; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。